molecular formula C8H12ClN B127789 N-Methylbenzylamine hydrochloride CAS No. 13426-94-3

N-Methylbenzylamine hydrochloride

Cat. No. B127789
CAS RN: 13426-94-3
M. Wt: 157.64 g/mol
InChI Key: CBSOFSBFHDQRLV-UHFFFAOYSA-N
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Description

N-Methylbenzylamine hydrochloride is a chemical compound that is related to various benzylamines, which are often used as intermediates in organic synthesis and have applications in medicine, pesticides, and chemical fields. The hydrochloride form indicates that it is a salt, likely formed by the reaction of N-methylbenzylamine with hydrochloric acid.

Synthesis Analysis

The synthesis of N-methylbenzylamine derivatives can be achieved through various methods. For instance, a novel procedure for the Pd-C catalytic N-debenzylation of benzylamines has been established, which directly gives the products as crystal amine hydrochlorides in practically quantitative yields . Additionally, the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a related compound, involves a sequence of reactions that ultimately inactivate pig liver mitochondrial monoamine oxidase . Another synthesis method involves the use of maleic anhydride, glycine, and (R)-(+)-α-methylbenzylamine to produce optically active maleimide derivatives .

Molecular Structure Analysis

The molecular structure of N-methylbenzylamine hydrochloride is not directly discussed in the provided papers. However, related compounds such as N-phenyl-4-nitrobenzylamine have been analyzed using X-ray crystallography, revealing details about bond lengths, angles, and molecular conformations . These structural analyses are crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

N-Methylbenzylamine and its derivatives undergo various chemical reactions. For example, the α-lithiation of N-BOC-N-methylbenzylamine with sec-BuLi in the presence of (-)-sparteine leads to the formation of an organometallic intermediate that can react with electrophiles . The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone involves Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation . These reactions are indicative of the reactivity of benzylamine derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylbenzylamine hydrochloride can be inferred from the properties of similar compounds. For instance, the crystal and molecular structures of various nitrobenzylamines provide insights into their density, crystal system, and molecular geometry . The biological activity of benzylating N-nitroso compounds, which are models of activated N-nitrosomethylbenzylamine, suggests that these compounds can interact with biological systems, leading to mutagenicity and potential carcinogenicity . The synthesis and polymerization of maleimide derivatives from α-methylbenzylamine indicate that these compounds can form optically active polymers, which is significant for materials science applications .

Scientific Research Applications

Synthetic Applications

N-Methylbenzylamine hydrochloride is utilized in the synthesis of various organic compounds. For example, Wang Ling-ya (2015) described the use of N-Methylbenzylamine hydrochloride in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in medicine, pesticides, and chemical fields. This method offers benefits like low production costs, simple operation, and environmental friendliness (Wang Ling-ya, 2015).

Radiochemical Synthesis

In radiochemistry, N-Methylbenzylamine hydrochloride plays a role in synthesizing radiolabeled compounds. Secor et al. (1994) demonstrated its use in preparing [Methyl-14C]-N-methylputrescine, a process crucial for studying metabolic pathways (Secor et al., 1994).

Chemical Research

In chemical research, N-Methylbenzylamine hydrochloride is employed in various chemical reactions and studies. Kassaee et al. (2004) synthesized N-Methylbenzylammonium fluorochromate(VI) using N-Methylbenzylamine, noting its selective efficiency in oxidizing aryl alcohols (Kassaee et al., 2004).

Biochemical Studies

In biochemistry, its derivatives are used to study enzyme activities and biochemical pathways. For instance, Ransom et al. (1983) explored the synthesis of Xylamine, an inhibitor of neuronal norepinephrine uptake, involving a derivative of N-Methylbenzylamine hydrochloride (Ransom et al., 1983).

Pharmacological Research

In pharmacology, derivatives of N-Methylbenzylamine hydrochloride are studied for their potential therapeutic effects. Silverman and Hoffman (1981) synthesized N-(1-Methyl)cyclopropylbenzylamine, investigating its ability to inactivate monoamine oxidase, an enzyme relevant in psychiatric and neurological disorders (Silverman & Hoffman, 1981).

Safety And Hazards

N-Methylbenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for N-Methylbenzylamine hydrochloride are not mentioned in the search results, its use as an intermediate in the synthesis of a metabolite of Tramadol suggests potential applications in pharmaceuticals . Furthermore, its use in the production of dyes indicates potential applications in the textile industry .

properties

IUPAC Name

N-methyl-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOFSBFHDQRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046007
Record name N-Methylbenzylamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-Methylbenzylamine hydrochloride

CAS RN

13426-94-3, 61789-73-9
Record name Methylbenzylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13426-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylbenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
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Record name N-METHYLBENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
RM Sanderson - Microgram J, 2008 - erowid.org
… The first of these compounds encountered at this laboratory, N-methylbenzylamine hydrochloride, was submitted in early 2007. N-Ethylbenzylamine hydrochloride began to appear …
Number of citations: 3 erowid.org
F Benington, RD Morin - Organic Preparations and Procedures …, 1973 - Taylor & Francis
… Within a few minutes, a precipitate of N-methylbenzylamine hydrochloride began to form … by suction and the cake of N-methylbenzylamine hydrochloride was washed thoroughly with …
Number of citations: 1 www.tandfonline.com
HV Secor, RR Izac, SB Hassam… - Journal of Labelled …, 1994 - Wiley Online Library
… The crude [methyl-~4C]-N-methylbenzylamine hydrochloride @) was transferred with 3 mL of water to a flask containing a stir bar, 200 mg of potassium carbonate and 45 mL of 4-…
NL Weinberg, EA Brown - The Journal of Organic Chemistry, 1966 - ACS Publications
A series of tertiary amines has been anodically methoxylated.,-Dimethylaniline gave two products, N-methoxymethyl-N-methylaniline and N, N-bis (methoxymethyl) aniline. The product …
Number of citations: 87 pubs.acs.org
NH CROMWELL - The Journal of Organic Chemistry, 1948 - ACS Publications
… (b) With p-hydroxy-N-methylbenzylamine hydrochloride. Attempted condensations with this amine hydrochloride in water and acetone, in pyridine, in n-propyl alcohol, or ethyl alcohol …
Number of citations: 1 pubs.acs.org
CF Bernasconi - The Journal of Organic Chemistry, 1967 - ACS Publications
… 250, 245, and 170-172, respectively, for piperidine, benzylamine, and N-methylbenzylamine hydrochloride. 2,4-Dinitrophenyl phenyl ether was …
Number of citations: 31 pubs.acs.org
JH Short, TD Darby - Journal of medicinal chemistry, 1967 - ACS Publications
196. The ultraviolet absorption spectrum showed several low-intensity maxima at 292-330 mp which suggest the presence of 1% of an impurity'containing a 1-benzalindane …
Number of citations: 78 pubs.acs.org
DHR Barton, GW Kirby, JB Taylor… - Journal of the Chemical …, 1963 - pubs.rsc.org
The incorporation of the four diphenols (Ia),(Ib),(Ic), and (Id) into the alkaloids galanthamine, galanthine, and haemanthamine produced by the King Alfred daffodil has been investigated…
Number of citations: 77 pubs.rsc.org
H Nishimura, O Yamauchi… - Chemical and …, 1964 - jstage.jst.go.jp
… After being cooled, the mixture was mixed with Etgo, and etherinsoluble N~ methylbenzylamine hydrochloride was filtered. The filtrate was extracted with dil. HCl. …
Number of citations: 8 www.jstage.jst.go.jp
D Kong, S Huang, J Cheng, Q Zhuang, Y Liu… - …, 2018 - Wiley Online Library
… Bromhexine hydrochloride (BrH), whose structure is illustrated in Figure 1, is chemically known as 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine hydrochloride. It has been …

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